Cas no 14473-89-3 (3-Methylcinnamic acid)

3-Methylcinnamic acid (CAS 1866-39-3) is a substituted cinnamic acid derivative characterized by a methyl group at the 3-position of the phenyl ring. This white to off-white crystalline solid is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its conjugated double bond and carboxyl group make it a versatile building block for reactions such as esterification, hydrogenation, and cyclization. The compound exhibits stability under standard conditions and demonstrates moderate solubility in organic solvents. Researchers value 3-methylcinnamic acid for its consistent purity (>98%) and well-defined molecular structure, which facilitate precise synthetic applications in medicinal chemistry and material science.
3-Methylcinnamic acid structure
3-Methylcinnamic acid structure
Product Name:3-Methylcinnamic acid
CAS No:14473-89-3
MF:C10H10O2
MW:162.185203075409
MDL:MFCD00016844
CID:87341
PubChem ID:2063448
Update Time:2025-06-27

3-Methylcinnamic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(m-Tolyl)acrylic acid
    • 3-Methylcinnamic acid,predominantly trans
    • (2E)-3-(3-Methylphenyl)acrylic acid
    • 3-METHYLCINNAMIC ACID
    • trans-m-methylcinnamic acid
    • m-methylcinnamic acid
    • m-methyl trans-cinnamic acid
    • 3-M-TOLYL-ACRYLIC ACID
    • TIMTEC-BB SBB006620
    • RARECHEM BK HC T306
    • (E)-3-M-tolylacrylic acid
    • trans-3-Methylcinnamic acid
    • 3-(3-METHYLPHENYL)-2-PROPENOIC ACID
    • 2-Propenoic acid, 3-(3-methylphenyl)-, (2E)-
    • 3-METHYLCINNAMIC ACID, 97%, PREDOMINANTL
    • 3-METHYLCINNAMIC ACID 97% PREDOMINANTLY TRANS
    • 3-Methylcinnamic acid
    • MDL: MFCD00016844
    • Inchi: 1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
    • InChI Key: JZINNAKNHHQBOS-AATRIKPKSA-N
    • SMILES: OC(/C=C/C1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 162.06800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 116-119 °C
  • PSA: 37.30000
  • LogP: 2.09280
  • Solubility: Not available

3-Methylcinnamic acid Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25-S36-S26
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25-S36-S26
  • Risk Phrases:R36/37/38

3-Methylcinnamic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Methylcinnamic acid Pricemore >>

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Additional information on 3-Methylcinnamic acid

Comprehensive Overview of 3-Methylcinnamic Acid (CAS No. 14473-89-3): Properties, Applications, and Industry Insights

3-Methylcinnamic acid (CAS No. 14473-89-3), a derivative of cinnamic acid, is an organic compound gaining traction in pharmaceuticals, cosmetics, and specialty chemicals. With the rising demand for natural fragrance ingredients and bioactive intermediates, this compound has become a focal point for researchers and manufacturers alike. Its molecular structure, characterized by a methyl group at the 3-position of the phenyl ring, enhances its solubility and reactivity, making it versatile for synthetic applications.

In recent years, 3-Methylcinnamic acid has been explored for its potential in skincare formulations, particularly due to its mild UV-absorbing properties and antioxidant effects. Consumers increasingly seek clean-label cosmetic ingredients, aligning with trends like "green chemistry" and sustainable sourcing. Studies suggest its derivatives may contribute to anti-aging formulations, a hot topic in dermatology research. Additionally, its role as a precursor in flavor and fragrance synthesis caters to the booming plant-based aroma market.

From a technical perspective, 14473-89-3 exhibits a crystalline form with a melting point range of 120–123°C, ideal for controlled industrial processing. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, addressing the pharmaceutical industry's stringent quality control standards. Researchers frequently inquire about its solubility profile (soluble in ethanol, acetone; sparingly in water) and storage conditions (recommended at 2–8°C under inert atmosphere) – key data points for laboratory applications.

The compound's synthetic pathways also attract attention. Modern microwave-assisted synthesis methods have reduced reaction times compared to traditional Perkin condensation approaches. Patent analyses reveal growing interest in enzymatic catalysis for eco-friendly production, reflecting the industry's shift toward biocatalysis. These advancements address frequent search queries like "how to synthesize 3-Methylcinnamic acid" or "green alternatives for cinnamate derivatives".

In regulatory contexts, 3-Methylcinnamic acid is generally recognized as safe for select applications, though compliance with REACH and FDA guidelines requires batch-specific documentation. Its EC number (238-522-1) facilitates global trade, while COSING listings validate its use in cosmetic products. These aspects are critical for manufacturers navigating global supply chain challenges – a recurring theme in industry forums.

Emerging research directions include its potential in functional materials, such as organic semiconductors and liquid crystal displays, where its conjugated double bond system shows promise. Such applications align with searches for "innovative uses of cinnamic acid derivatives" in material science. Meanwhile, its structure-activity relationships continue to be studied for drug discovery, particularly in metabolic disorder therapeutics.

For procurement specialists, understanding market dynamics is essential. The compound's pricing fluctuates with raw material availability (e.g., toluene derivatives) and regional production capacities. Quality benchmarks like ≥98% purity dominate commercial specifications, with custom synthesis services growing to meet niche demands. These practical considerations respond to frequent queries about "reliable suppliers of 14473-89-3" or "bulk pricing trends."

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